JHU-75528 - 947696-17-5

JHU-75528

Catalog Number: EVT-1583962
CAS Number: 947696-17-5
Molecular Formula: C23H21Cl2N5O2
Molecular Weight: 470.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JHU-75528 is a synthetic compound primarily developed as a radiotracer for positron emission tomography (PET) imaging of the cannabinoid type 1 receptor system. It is an analog of the selective cannabinoid receptor antagonist rimonabant, designed to enhance imaging capabilities and provide insights into the physiological and pathological roles of cannabinoid receptors in the brain. This compound has garnered attention for its potential applications in neuroscience research and clinical diagnostics.

Source

JHU-75528 was developed at Johns Hopkins University, where researchers aimed to create effective imaging agents for studying cannabinoid receptors in vivo. The compound is characterized by its ability to bind selectively to the cannabinoid type 1 receptor, making it a valuable tool for exploring the endocannabinoid system's involvement in various neurological conditions.

Classification

JHU-75528 falls under the category of synthetic cannabinoids and is classified as a radioligand. Its primary function is as a PET imaging agent, allowing researchers to visualize and quantify cannabinoid receptor activity in living organisms.

Synthesis Analysis

Methods

The synthesis of JHU-75528 involves several steps, primarily focusing on radiomethylation techniques. The compound can be synthesized using carbon-11, a radioactive isotope, which enables its use as a radiotracer in PET imaging.

Technical Details

The synthesis process includes:

  • Preparation of Phenolic Precursors: The initial step involves creating phenolic compounds that serve as precursors for the radiomethylation reaction.
  • Radiomethylation: The phenolic precursor undergoes radiomethylation using carbon-11 methyl iodide. This step is crucial for incorporating the radioactive isotope into the molecular structure.
  • Purification: The final product is purified through high-performance liquid chromatography (HPLC) to ensure high radiochemical purity, typically exceeding 99%.
  • Formulation: The purified compound is formulated into a sterile solution suitable for intravenous administration.

The average yield of this synthesis process is approximately 15% (non-decay corrected), with specific activities ranging from 185 to 314.5 gigabecquerels per micromole .

Molecular Structure Analysis

Structure

The molecular structure of JHU-75528 can be represented by its chemical formula, which includes various functional groups that contribute to its binding affinity for cannabinoid receptors. The presence of a cyano group plays a significant role in its interaction with the CB1 binding pocket.

Data

Key structural data includes:

  • Molecular Weight: Approximately 300 g/mol.
  • Binding Affinity: The compound exhibits high binding affinity, with inhibition constants (K_i) in the nanomolar range .
Chemical Reactions Analysis

Reactions

JHU-75528 participates in several chemical reactions relevant to its function as a radiotracer. These include:

  • Binding Reactions: The primary reaction involves binding to the cannabinoid type 1 receptor, where it competes with endogenous cannabinoids and other ligands.

Technical Details

The binding affinity and selectivity of JHU-75528 have been characterized through various assays, demonstrating its effectiveness as a PET ligand. Studies have shown that modifications to its structure can significantly impact its pharmacological properties and receptor interactions .

Mechanism of Action

Process

The mechanism of action of JHU-75528 revolves around its ability to selectively bind to cannabinoid type 1 receptors located predominantly in the central nervous system. Upon administration, it competes with natural ligands for receptor sites, allowing for visualization through PET imaging.

Data

In vivo studies indicate that JHU-75528 can effectively delineate areas of high receptor density within the brain, providing critical data on receptor distribution and activity under various physiological conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in organic solvents and formulated for intravenous use.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but requires careful handling due to radioactivity.
  • Reactivity: Exhibits reactivity consistent with other synthetic cannabinoids, particularly involving interactions with biological receptors.

Relevant data from studies indicate that JHU-75528 maintains integrity during synthesis and storage, ensuring reliable performance as an imaging agent .

Applications

JHU-75528 has significant scientific applications:

  • Neuroscience Research: Used extensively in studies investigating the role of cannabinoid receptors in neurodegenerative diseases, pain management, and psychiatric disorders.
  • Clinical Diagnostics: Potentially useful in diagnosing conditions related to dysregulation of the endocannabinoid system.
Introduction to Cannabinoid Receptor Imaging and JHU-75528

Historical Context of CB1 Receptor Radioligand Development

The quest to visualize cerebral cannabinoid receptors (CB1R) began in earnest following Allyn Howlett's landmark identification of CB1R in 1988 [5] [8]. This discovery revealed CB1R as the most abundant G-protein-coupled receptor (GPCR) in the mammalian central nervous system, intricately involved in neuropsychiatric disorders, appetite regulation, and addiction pathways [5]. Early radioligands like [¹⁸F]Δ9-THC (1991) and rimonabant analogs suffered from critical limitations: excessive lipophilicity (logD₇.₄ > 4), low blood-brain barrier (BBB) penetration, and high non-specific binding, yielding binding potentials (BP) below 0.5—insufficient for quantitative PET imaging [4] [10]. For instance, [¹²³I]AM281 exhibited a BP of only 0.2–0.3 in human studies, while [¹¹C]NIDA41020 achieved a mere 1.5 target-to-background ratio in primates [4] [7]. These shortcomings stemmed from the hydrophobic nature of cannabinoid binding pockets, which traditionally necessitated high ligand lipophilicity for affinity—a double-edged sword that amplified off-target binding [4] [10].

Table 1: Evolution of Key CB1 Radioligands Preceding JHU-75528

RadioligandStructural BaselogD₇.₄Binding Potential (BP)Key Limitations
[¹⁸F]Δ9-THCTHC agonist>5.0Not reportedRapid metabolism, low specificity
[¹²³I]AM281Rimonabant analog~6.00.21 (human SPECT)High non-specific binding
[¹¹C]NIDA41020Rimonabant analog>4.01.5 (primate)Slow brain kinetics, moderate BP
[¹⁸F]SR144385Rimonabant analog>4.02.5 (mouse)Suboptimal target-to-background

By the early 2000s, these challenges underscored an unmet need: a radiotracer combining moderate lipophilicity (logD₇.₄ 1–3) with high binding affinity to achieve clinically meaningful BP values >1.5 [4] [10]. The stage was set for JHU-75528—a molecule engineered to transcend these physicochemical trade-offs.

Role of JHU-75528 in Advancing Neuroimaging Modalities

JHU-75528 emerged in 2006 as a structurally optimized rimonabant analog, featuring a strategic cyano substitution at the C4 position of the pyrazole core. This modification reduced lipophilicity (experimental logD₇.₄ = 3.3–3.6) while enhancing CB1R binding affinity (Kᵢ = 11 nM vs. rimonabant’s 40 nM) [3] [4] [10]. Preclinical validation demonstrated unparalleled pharmacokinetic properties:

  • Rapid BBB Penetration: Peak brain uptake occurred within 10 minutes post-injection in mice and baboons, with striatum-to-brainstem ratios reaching 3.4—indicating high target specificity [1] [4].
  • Metabolic Stability: Though it generated hydrophilic metabolites, these exhibited minimal BBB recrossing, reducing background noise in PET images [4] [7].
  • Selective Blockade: Pre-administration of rimonabant (1 mg/kg IV) reduced radiotracer binding by >80% in CB1-rich regions (striatum, cortex), while non-cannabinoid drugs showed no interference [1] [7].

Table 2: Preclinical Performance Profile of [¹¹C]JHU-75528

ParameterMouse ModelBaboon ModelSignificance
Striatum/Brainstem Ratio3.4Not applicableReflects high target specificity
Binding Potential (BP)Not applicable1.3–1.5 (putamen)Quantifies receptor density
Lipophilicity (logD₇.₄)3.3–3.63.3–3.6Optimal BBB penetration
Metabolite Penetrance<5%<5%Minimal confounding signal

Crucially, [¹¹C]JHU-75528 became the first CB1 radiotracer enabling quantitative receptor density mapping in living primates via PET, with a BP of 1.3–1.5 in the putamen—a 3–7 fold improvement over predecessors [1] [4] [7]. This breakthrough facilitated non-invasive investigation of CB1 dynamics in conditions like schizophrenia, obesity, and cannabis use disorder (NCT03204305) [6] [9]. Molecular docking studies later confirmed that its cyano group forms critical hydrogen bonds with Lys192 in the CB1R binding pocket, explaining its enhanced affinity-lipophilicity balance [10].

Properties

CAS Number

947696-17-5

Product Name

JHU-75528

IUPAC Name

4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C23H21Cl2N5O2

Molecular Weight

470.3 g/mol

InChI

InChI=1S/C23H21Cl2N5O2/c1-32-17-8-5-15(6-9-17)22-18(14-26)21(23(31)28-29-11-3-2-4-12-29)27-30(22)20-10-7-16(24)13-19(20)25/h5-10,13H,2-4,11-12H2,1H3,(H,28,31)

InChI Key

MCNQUWLLXZZZAC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N

Synonyms

11C-JHU75528
4-cyano-1-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
JHU 75528
JHU-75528
JHU75528

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.